molecular formula C12H20O B14566156 1-Cyclohexylhex-1-en-3-one CAS No. 61759-47-5

1-Cyclohexylhex-1-en-3-one

Cat. No.: B14566156
CAS No.: 61759-47-5
M. Wt: 180.29 g/mol
InChI Key: AFKGEWBQCMCEET-UHFFFAOYSA-N
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Description

1-Cyclohexylhex-1-en-3-one is an organic compound characterized by a cyclohexyl group attached to a hex-1-en-3-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylhex-1-en-3-one can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with hex-1-en-3-one under controlled conditions. This reaction typically requires an inert atmosphere and a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction proceeds via nucleophilic addition, followed by dehydration to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cyclohexylhex-1-en-3-one precursors. This process often utilizes palladium or platinum catalysts and operates under high-pressure hydrogen gas. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylhex-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of cyclohexylhexane derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the alpha position of the enone group, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogens (e.g., bromine) or organometallic reagents (e.g., Grignard reagents).

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Cyclohexylhexane derivatives.

    Substitution: Halogenated or organometallic-substituted products.

Scientific Research Applications

1-Cyclohexylhex-1-en-3-one has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexylhex-1-en-3-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical transformations, influencing biological pathways and chemical processes.

Comparison with Similar Compounds

    Cyclohexanone: A structurally related compound with a ketone group on a cyclohexane ring.

    Hex-1-en-3-one: A simpler enone structure without the cyclohexyl group.

Properties

CAS No.

61759-47-5

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

1-cyclohexylhex-1-en-3-one

InChI

InChI=1S/C12H20O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h9-11H,2-8H2,1H3

InChI Key

AFKGEWBQCMCEET-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C=CC1CCCCC1

Origin of Product

United States

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